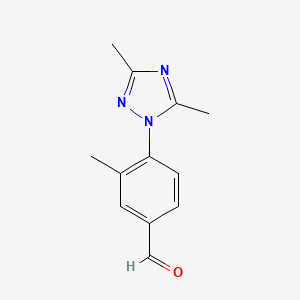

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde

Beschreibung

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-3-methylbenzaldehyde is a triazole-substituted benzaldehyde derivative. Its structure comprises a 1,2,4-triazole ring with methyl groups at the 3- and 5-positions, linked to a 3-methylbenzaldehyde moiety. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving substituted benzaldehydes and triazole precursors under reflux conditions in ethanol with catalytic acetic acid . The compound’s structural characterization typically employs crystallographic tools like ORTEP-3 for visualizing molecular geometry and intermolecular interactions .

Eigenschaften

Molekularformel |

C12H13N3O |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C12H13N3O/c1-8-6-11(7-16)4-5-12(8)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |

InChI-Schlüssel |

PRHXJTUNWIKPMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C=O)N2C(=NC(=N2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 3-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The compound shares structural motifs with other triazole and benzaldehyde derivatives. Key analogs, along with similarity scores (calculated via Tanimoto coefficients), include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-Phenyl-1,2,4-triazolidine-3,5-dione | 13114-72-2 | 0.74 | Triazolidinedione core; phenyl substituent |

| 1-Methyl-1H-benzo[d]imidazol-2(3H)-one | 3097-21-0 | 0.71 | Benzimidazolone scaffold; lacks aldehyde |

| 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one | 15988-11-1 | 0.71 | Dual methyl groups on benzimidazolone |

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | 1849-01-0 | 0.74 | Oxidized triazole ring; no benzaldehyde |

Notes:

- The target compound’s methyl-substituted triazole and benzaldehyde group distinguish it from analogs with phenyl or dione substituents .

- Higher similarity scores (e.g., 0.74) correlate with shared triazole/benzene frameworks, while lower scores reflect divergent functional groups (e.g., imidazolones) .

Biologische Aktivität

The compound 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-3-methylbenzaldehyde (CAS No. 135242-93-2) is a derivative of benzaldehyde and triazole, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.25 g/mol

- InChI Key : WEDYTSQNYJKOPC-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities. The following sections highlight specific findings related to the compound .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A study on related triazole compounds demonstrated significant antibacterial and antifungal activities. Specifically, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Escherichia coli | MIC: 32 µg/mL | |

| Candida albicans | Inhibition Zone: 12 mm |

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in several studies. For instance, triazole-containing compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

A specific study found that a closely related compound exhibited an IC50 value of 6.2 µM against HCT116 cells and 27.3 µM against T47D cells, indicating promising anticancer activity.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, triazole derivatives have shown potential in other areas:

- Anti-inflammatory Activity : Some studies suggest that triazole derivatives can inhibit inflammatory pathways.

- Antioxidant Activity : The presence of the triazole ring may contribute to antioxidant properties.

Case Studies

Several case studies have explored the biological activity of similar triazole derivatives:

-

Case Study on Antifungal Activity :

- A derivative with structural similarities to our compound was tested against Candida species and showed significant antifungal activity with MIC values ranging from 16 to 64 µg/mL.

-

Case Study on Anticancer Activity :

- A related compound was evaluated for its cytotoxic effects on human cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.